2-Nitro-4-[2,2,2-trichloro-1-(4-hydroxy-3-nitrophenyl)ethyl]phenol
Description
2-Nitro-4-[2,2,2-trichloro-1-(4-hydroxy-3-nitrophenyl)ethyl]phenol is a synthetic aromatic compound characterized by:
- Two nitro (-NO₂) groups: One at position 2 on the phenol ring and another at position 3 on the adjacent 4-hydroxyphenyl moiety.
- Trichloroethyl (-CCl₃-CH₂) group: Bridging the two aromatic rings.
- Hydroxyl (-OH) group: At position 4 on the nitrophenyl ring.
Properties
CAS No. |
100873-14-1 |
|---|---|
Molecular Formula |
C14H9Cl3N2O6 |
Molecular Weight |
407.6 g/mol |
IUPAC Name |
2-nitro-4-[2,2,2-trichloro-1-(4-hydroxy-3-nitrophenyl)ethyl]phenol |
InChI |
InChI=1S/C14H9Cl3N2O6/c15-14(16,17)13(7-1-3-11(20)9(5-7)18(22)23)8-2-4-12(21)10(6-8)19(24)25/h1-6,13,20-21H |
InChI Key |
JKRAQDSEBALHRP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C(C2=CC(=C(C=C2)O)[N+](=O)[O-])C(Cl)(Cl)Cl)[N+](=O)[O-])O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Nitro-4-[2,2,2-trichloro-1-(4-hydroxy-3-nitrophenyl)ethyl]phenol typically involves multi-step organic reactions. One common synthetic route includes the nitration of a suitable phenol derivative followed by chlorination and subsequent coupling reactions. The reaction conditions often involve the use of strong acids like sulfuric acid for nitration and chlorinating agents such as thionyl chloride or phosphorus pentachloride for chlorination .
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and chlorination processes under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Nitro-4-[2,2,2-trichloro-1-(4-hydroxy-3-nitrophenyl)ethyl]phenol undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The compound can be oxidized to form quinones or other oxidized derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur, where the nitro or hydroxy groups are replaced by other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas, palladium catalysts, sulfuric acid, and chlorinating agents. The reaction conditions often involve elevated temperatures and pressures to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, reduction of the nitro group can yield amines, while oxidation can produce quinones.
Scientific Research Applications
2-Nitro-4-[2,2,2-trichloro-1-(4-hydroxy-3-nitrophenyl)ethyl]phenol has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-Nitro-4-[2,2,2-trichloro-1-(4-hydroxy-3-nitrophenyl)ethyl]phenol involves its interaction with specific molecular targets and pathways. The nitro and hydroxy groups can participate in redox reactions, affecting cellular processes and signaling pathways. The compound may also interact with enzymes and proteins, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Notes
- Methodological Limitations : Computational modeling or high-throughput assays could supplement structural comparisons.
Biological Activity
2-Nitro-4-[2,2,2-trichloro-1-(4-hydroxy-3-nitrophenyl)ethyl]phenol is a complex organic compound with notable biological activity. This compound, often referred to by its CAS number 2971-36-0, has been studied for its potential applications in various fields, including pharmacology and environmental science.
- Molecular Formula : C₁₄H₁₁Cl₃O₂
- Molecular Weight : 317.595 g/mol
- Melting Point : 204-208 °C
Biological Activity
The biological activity of this compound primarily revolves around its interactions with biological systems, particularly in terms of toxicity and potential therapeutic effects.
Research indicates that this compound may exert its biological effects through the following mechanisms:
- Inhibition of Enzymatic Activity : It has been shown to inhibit certain enzymes involved in metabolic pathways, which can lead to altered cellular functions.
- Antioxidant Properties : Some studies suggest that it possesses antioxidant capabilities, potentially mitigating oxidative stress in cells.
- Interaction with Receptors : The compound may interact with specific receptors in the body, influencing physiological responses.
Toxicological Studies
Several studies have investigated the toxicological profile of this compound:
- Acute Toxicity : Animal studies demonstrated significant acute toxicity at high doses, leading to adverse effects on liver and kidney function.
- Chronic Exposure : Long-term exposure studies revealed potential carcinogenic effects, necessitating caution in handling and usage.
Case Studies and Research Findings
-
Case Study on Environmental Impact :
- A study evaluated the environmental persistence of this compound in aquatic systems. Results indicated that the compound could bioaccumulate in aquatic organisms, raising concerns about its ecological impact.
-
Pharmacological Research :
- In vitro studies assessed the compound's effect on cancer cell lines. Results showed a dose-dependent inhibition of cell proliferation, suggesting potential as an anticancer agent.
-
Comparative Analysis with Similar Compounds :
- A comparative study highlighted the differences in biological activity between this compound and related phenolic compounds. The unique trichloroethyl group was found to enhance its biological potency.
Data Table: Summary of Biological Activities
| Activity Type | Observations |
|---|---|
| Enzyme Inhibition | Significant inhibition of metabolic enzymes |
| Antioxidant Activity | Moderate antioxidant properties |
| Toxicity | High acute toxicity; potential chronic effects |
| Anticancer Potential | Dose-dependent inhibition of cancer cell proliferation |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
